ethyl 3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a benzo[d]thiazole moiety, a diethylamino group, and a chromene core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between an appropriate aldehyde and a phenol derivative under acidic conditions.
Introduction of the Benzo[d]thiazole Moiety: The benzo[d]thiazole group can be introduced via a cyclization reaction involving an ortho-aminothiophenol and a suitable carboxylic acid derivative.
Attachment of the Diethylamino Group: The diethylamino group can be attached through a nucleophilic substitution reaction using diethylamine and an appropriate leaving group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the chromene core can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The carbonyl group in the chromene core can be reduced to form an alcohol.
Substitution: The diethylamino group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The chromene core can interact with DNA and proteins, leading to various biological effects. The diethylamino group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Ethyl 3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(benzo[d]thiazol-2-yl)acetate: This compound has a simpler structure and lacks the chromene core and diethylamino group.
2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: This compound has a naphthalene core instead of a chromene core and exhibits different photophysical properties.
Benzo[d]thiazole-2-thiol derivatives: These compounds have a thiol group instead of a hydroxyl group and show different reactivity and biological activities.
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and moieties, leading to diverse chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-8-(diethylaminomethyl)-6-ethyl-7-hydroxy-4-oxochromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5S/c1-5-15-13-16-22(30)20(25-27-18-11-9-10-12-19(18)34-25)24(26(31)32-8-4)33-23(16)17(21(15)29)14-28(6-2)7-3/h9-13,29H,5-8,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEJMBPMXIBCML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN(CC)CC)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.